molecular formula C7H15NS B11748883 Piperidinoethanethiol

Piperidinoethanethiol

Cat. No.: B11748883
M. Wt: 145.27 g/mol
InChI Key: XLYYTNVOZDARLF-UHFFFAOYSA-N
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Description

Piperidinoethanethiol is an organic compound that features a piperidine ring attached to an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidinoethanethiol can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethanethiol under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Piperidinoethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form piperidinoethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidinoethane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Piperidinoethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the ethanethiol group.

    Ethanethiol: Lacks the piperidine ring.

    Piperidinoethanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness: Piperidinoethanethiol’s combination of a piperidine ring and a thiol group gives it unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and interact with biological molecules sets it apart from similar compounds.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1-piperidin-1-ylethanethiol

InChI

InChI=1S/C7H15NS/c1-7(9)8-5-3-2-4-6-8/h7,9H,2-6H2,1H3

InChI Key

XLYYTNVOZDARLF-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)S

Origin of Product

United States

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